molecular formula C21H27N3O5 B12177598 ethyl 4-{[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate

ethyl 4-{[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12177598
M. Wt: 401.5 g/mol
InChI Key: DVFYXNZROLXGEE-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an isoindoline moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the isoindoline derivative, which is then coupled with piperazine and esterified to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 4-{[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C21H27N3O5

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 4-[2-(3-methylbutyl)-1,3-dioxoisoindole-5-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H27N3O5/c1-4-29-21(28)23-11-9-22(10-12-23)18(25)15-5-6-16-17(13-15)20(27)24(19(16)26)8-7-14(2)3/h5-6,13-14H,4,7-12H2,1-3H3

InChI Key

DVFYXNZROLXGEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC(C)C

Origin of Product

United States

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